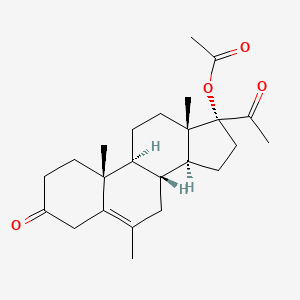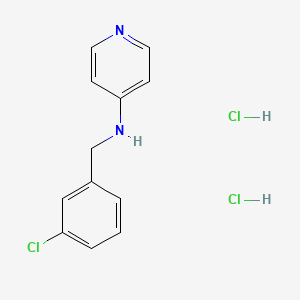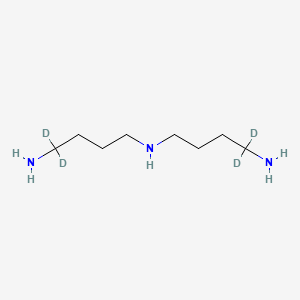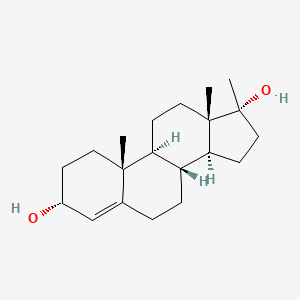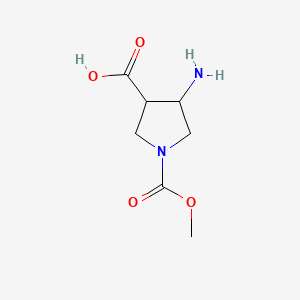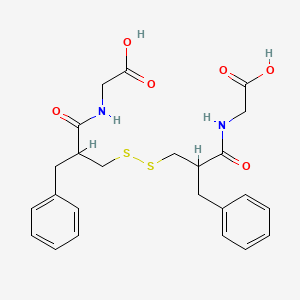
Terephthalic Acid-13C8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .
Chemical Reactions Analysis
Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .Aplicaciones Científicas De Investigación
1. Microbial Production
Terephthalic Acid (TPA), a significant organic chemical in the industry, is primarily utilized in producing polyesters, fibers, and films. Traditionally, it's produced through inorganic catalysis of p-xylene, but recent research has explored microbial methods for TPA production, offering a potentially more sustainable alternative (Shen, 2006).
2. Environmental Impact and Degradation
TPA production generates a substantial amount of wastewater, contributing to environmental pollution. Research has identified microbial degradation as an eco-friendly alternative to physical and chemical methods, which are complex and costly. A study isolated a Gram-positive strain capable of degrading TPA, offering insights into environmentally sustainable disposal methods (Yimo Zhang et al., 2013).
3. Wastewater Recovery
Recovering TPA from wastewater can address treatment challenges and add value by reusing hydrolysate in polyester alkyd coating production. This approach not only solves wastewater treatment issues but also enhances the recycling value of TPA (Xi Dan-li, 2007).
4. Biotechnological Production
Engineering Escherichia coli for the biotransformation of p-xylene into TPA has been studied. This biotechnological approach offers a promising alternative to traditional TPA production methods, potentially paving the way for more sustainable manufacturing processes (Z. Luo & S. Lee, 2017).
5. Advanced Oxidation Processes
Research on advanced oxidation processes like Na2S2O8-based thermal activation has shown effectiveness in treating TPA wastewater. This method demonstrates high removal efficiency and could provide a basis for more energy-efficient and effective industrial wastewater treatment (C. Xi et al., 2020).
6. Sustainable Alternatives
Studies have explored the environmental aspects of TPA production and the possibility of using renewable resources for biobased TPA. This is a significant step towards developing more environmentally friendly production methods and increasing the biobased content of polyethylene terephthalate (PET) (I. ColliasDimitris et al., 2014).
Safety and Hazards
Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Mecanismo De Acción
Target of Action
Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .
Biochemical Pathways
This compound affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .
Pharmacokinetics
The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .
Result of Action
The result of this compound’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .
Action Environment
The action of this compound is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .
Análisis Bioquímico
Biochemical Properties
Terephthalic Acid-13C8 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a key component in the production of polyethylene terephthalate (PET), a common type of plastic . The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .
Cellular Effects
This compound can have various effects on cellular processes. For instance, it has been found that terephthalic acid, the non-isotope labeled form of this compound, can disrupt endocrine function and is recognized as a priority pollutant . In a study, it was found that the biodegradation efficiency of terephthalic acid was significantly improved by adding nanoparticles or co-substrates to facilitate the electron transfer process .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, in the process of PET degradation, terephthalic acid interacts with enzymes such as hydrolases to facilitate the breakdown of the polymer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study on the anaerobic degradation of terephthalic acid, it was found that the complete degradation period of terephthalic acid was dramatically shortened by adding TiO2/Fe3O4 nanoparticles or ethanol .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that rats exposed to 3%-5% terephthalic acid in their diet for two weeks had formation of bladder calculus, followed by bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the degradation and recycling of PET. The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, the solubility of terephthalic acid in different solvents can affect its transport and distribution .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Terephthalic Acid-13C8 can be achieved by introducing a labeled carbon-13 precursor during the synthesis of terephthalic acid. This can be done by using labeled benzene as a starting material in the synthesis of terephthalic acid.", "Starting Materials": ["Benzene-13C6", "Nitric acid", "Sulfuric acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Nitration of Benzene-13C6 with Nitric acid in the presence of Sulfuric acid to form 1,3-dinitrobenzene-13C6", "Step 2: Reduction of 1,3-dinitrobenzene-13C6 with Sodium hydroxide to form Terephthalic Acid-13C8" ] } | |
Número CAS |
1794767-08-0 |
Fórmula molecular |
C8H6O4 |
Peso molecular |
174.071 |
Nombre IUPAC |
terephthalic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Sinónimos |
1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



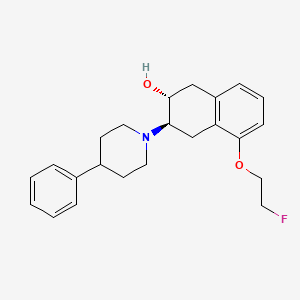
![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)

